molecular formula C8H7ClN2O B8725629 (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No. B8725629
M. Wt: 182.61 g/mol
InChI Key: AJCLOBGXYVRMNW-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

A mixture of (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (Example 1) (2.81 g, 15.4 mmol), manganese(IV)oxide (16 g) and dichloromethane (250 mL) was stirred under an atmosphere of nitrogen for 16 h. The mixture was filtered through a pad of diatomaceous earth, washing generously with hot acetone. Evaporation of the solvents provided 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (2.40 g, 13.3 mmol, 84%) as a mixture of aldehyde and aldehyde hydrate: 1H NMR (300 MHz, CD3OD) δ5.79 (1H, s), 6.65 (1H, s), 7.44 (1H, s), 7.53 (1H, d, J=5.5 Hz), 7.72 (1H, d, J=5.5 Hz), 7.85 (1H, d, J=5.5 Hz), 7.99 (1H, d, J=5.5 Hz), 10.02 (1H, s); ESI MS m/z 181 [C8H5ClN2O+H]+.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][OH:12])[NH:8][C:7]=12>[O-2].[Mn+4].[O-2].ClCCl>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=[O:12])[NH:8][C:7]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)CO
Name
Quantity
16 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of nitrogen for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth
WASH
Type
WASH
Details
washing generously with hot acetone
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.3 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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